molecular formula C10H17N3 B7561097 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B7561097
M. Wt: 179.26 g/mol
InChI Key: DTMWRZZFTBZMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyridine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been reported to act as a positive allosteric modulator of GABA receptors. GABA receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. Positive allosteric modulators of GABA receptors enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine have been studied in various animal models. This compound has been reported to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to enhance the activity of GABA receptors in the brain. Additionally, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been reported to have nootropic properties, improving cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is its potential use as a ligand for GABA receptors. This compound has been reported to have high affinity for GABA receptors and could be used as a probe for the study of GABA receptor function. Additionally, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been shown to have nootropic properties, making it a potential candidate for the development of cognitive enhancers.
One of the limitations of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is its potential toxicity. This compound has been reported to have a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that can cause toxicity. Additionally, the long-term effects of this compound on the brain and other organs are not fully understood.

Future Directions

There are several future directions for research on 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. One direction is the development of more potent and selective ligands for GABA receptors. This could lead to the development of drugs for the treatment of anxiety, depression, and epilepsy. Another direction is the study of the long-term effects of this compound on the brain and other organs. This could help to determine the safety of this compound for use in humans. Additionally, the nootropic properties of this compound could be further explored for the development of cognitive enhancers.
In conclusion, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. Future research on this compound could lead to the development of drugs for the treatment of anxiety, depression, and epilepsy, as well as cognitive enhancers.

Synthesis Methods

The synthesis of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been reported in the literature. One of the methods involves the reaction of 5-aminopyridine-3-carboxylic acid with tert-butyl isocyanide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. This synthesis method has been optimized and can be carried out in high yield and purity.

Scientific Research Applications

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential applications in scientific research. This compound has been reported to have anticonvulsant, anxiolytic, and sedative properties. It has also been studied for its potential use as a ligand for GABA receptors. GABA receptors are important targets for the development of drugs for the treatment of anxiety, depression, and epilepsy. Additionally, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential use as a probe for the study of GABA receptors.

properties

IUPAC Name

3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)9-12-11-8-6-4-5-7-13(8)9/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMWRZZFTBZMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

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